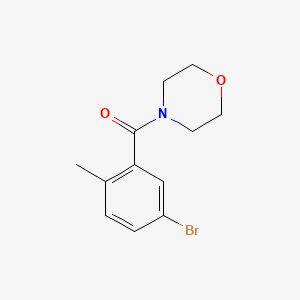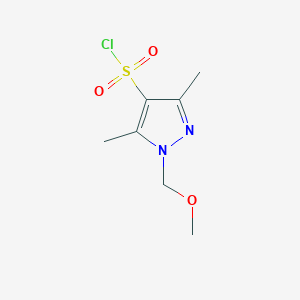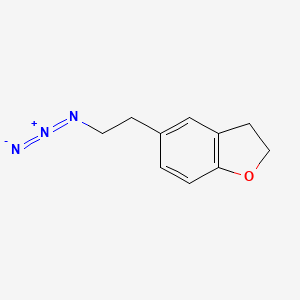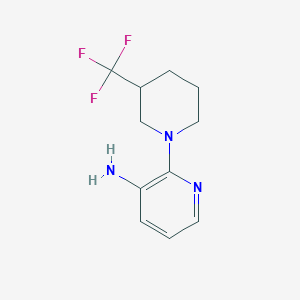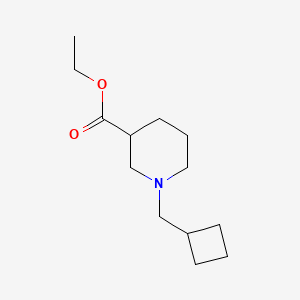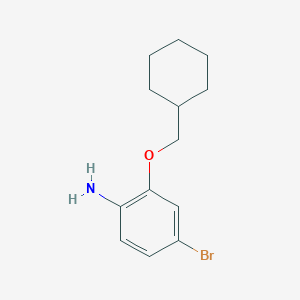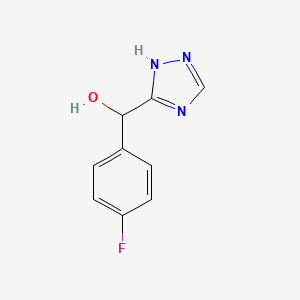
6-溴-N2-(戊-3-基)吡嗪-2,3-二胺
描述
科学研究应用
医药
吡咯并吡嗪骨架,包括“6-溴-N2-(戊-3-基)吡嗪-2,3-二胺”,以其广泛的生物活性而闻名。 由于其潜在的抗菌、抗炎、抗病毒、抗真菌、抗氧化和抗肿瘤特性,该化合物可用于开发新的药物 。它的结构使其成为药物发现和设计的宝贵候选者。
有机材料
由于存在含氮杂环,像“6-溴-N2-(戊-3-基)吡嗪-2,3-二胺”这样的化合物被用于制造有机材料。 这些材料可以在电子学、光子学中应用,以及作为有机半导体中的组成部分 。
天然产物合成
吡咯并吡嗪衍生物已从各种天然来源中分离出来,包括植物、微生物和海洋生物。 所讨论的化合物可以被合成来模拟或增强这些天然产物的性质,这可能导致该领域的新发现 。
激酶抑制
该化合物属于吡咯并吡嗪衍生物,在激酶抑制方面显示出显著的活性。 这在激酶信号传导失调的疾病(如癌症)的治疗中尤为重要 。
抗菌和抗真菌应用
研究表明,吡咯并吡嗪衍生物表现出很强的抗菌和抗真菌活性。 “6-溴-N2-(戊-3-基)吡嗪-2,3-二胺”可以作为开发新型抗生素和抗真菌剂的先导化合物进行探索 。
抗病毒研究
吡咯并吡嗪衍生物的抗病毒特性使其成为开发新型抗病毒药物的候选药物。 该化合物在针对已对现有药物产生耐药性的病毒的研究中可能特别有用 。
抗氧化特性
具有抗氧化特性的化合物对于对抗生物系统中的氧化应激至关重要。 “6-溴-N2-(戊-3-基)吡嗪-2,3-二胺”可用于与预防或治疗与氧化损伤相关的疾病相关的研究 。
化学合成和方法
该化合物的结构允许多种合成途径,包括环化、环加成和环加成。 它可以作为开发新的合成方法或改进药物化学中现有合成方法的模型化合物 。
作用机制
Target of Action
It is known that pyrrolopyrazine derivatives, which include 6-bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine, have exhibited a wide range of biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior.
Cellular Effects
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting tyrosine kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine involves its binding interactions with biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways. Additionally, 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can influence gene expression by modulating the activity of transcription factors that are regulated by these signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tyrosine kinases without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings suggest that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, by inhibiting tyrosine kinases, the compound can affect the metabolic flux through pathways that are regulated by these enzymes . This can lead to changes in metabolite levels and alterations in cellular energy balance.
Transport and Distribution
Within cells and tissues, 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Bromo-n2-(pentan-3-yl)pyrazine-2,3-diamine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity.
属性
IUPAC Name |
5-bromo-3-N-pentan-3-ylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4/c1-3-6(4-2)13-9-8(11)12-5-7(10)14-9/h5-6H,3-4H2,1-2H3,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNVEJXWVITNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
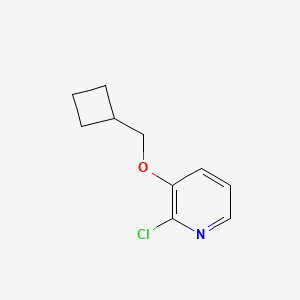
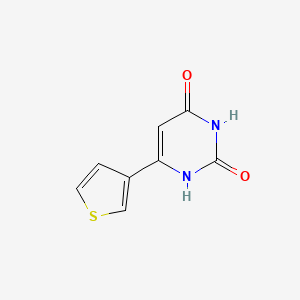
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)


